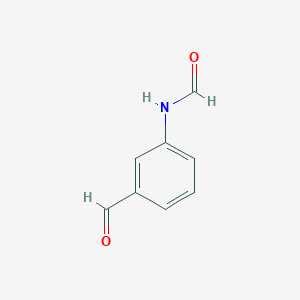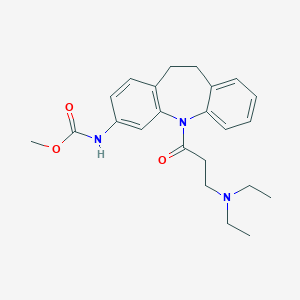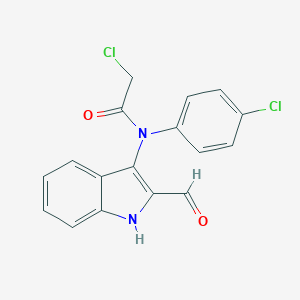
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, also known as CF3I, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit certain enzymes involved in the inflammatory response, and have activity against a variety of cancer cell lines. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study.
Advantages And Limitations For Lab Experiments
One advantage of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its potential as a new lead compound for the development of anti-cancer and anti-inflammatory agents. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study. However, one limitation of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-. One direction is the development of new synthetic methods that may be more efficient or cost-effective than the current method. Another direction is the study of the mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, which may lead to the development of new anti-cancer and anti-inflammatory agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- may provide important information for the development of future therapeutic agents.
Synthesis Methods
The synthesis of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- involves a multistep process that begins with the reaction of 4-chloroaniline and 2-formylindole in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This method has been optimized to produce high yields of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- with high purity.
Scientific Research Applications
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
properties
CAS RN |
182123-52-0 |
|---|---|
Product Name |
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- |
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-9-16(23)21(12-7-5-11(19)6-8-12)17-13-3-1-2-4-14(13)20-15(17)10-22/h1-8,10,20H,9H2 |
InChI Key |
SFVLUCLHDXIFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
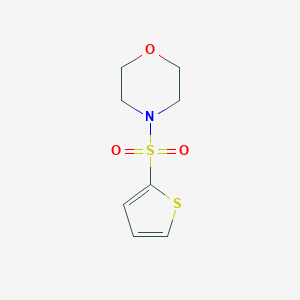
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

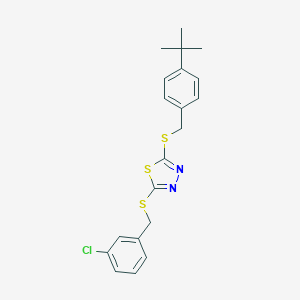

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
